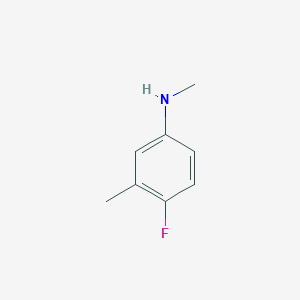

4-Fluoro-3,N-dimethylaniline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Fluoro-N,N-dimethylaniline is a chemical compound with the molecular formula C8H10FN and a molecular weight of 139.17 . It is a white or colorless to light orange to yellow powder to lump to clear liquid .

Synthesis Analysis

While specific synthesis methods for 4-Fluoro-N,N-dimethylaniline were not found in the search results, a related compound, 4-Fluoro-3-methylaniline, may be used to synthesize 4-methoxy-3′-methyl-4′-fluorobiphenyl and diimine Schiff bases .Molecular Structure Analysis

The InChI code for 4-Fluoro-N,N-dimethylaniline is 1S/C8H10FN/c1-10(2)8-5-3-7(9)4-6-8/h3-6H,1-2H3 . The ChemSpider ID is 120024 .Physical And Chemical Properties Analysis

4-Fluoro-N,N-dimethylaniline has a density of 1.1±0.1 g/cm3, a boiling point of 188.1±23.0 °C at 760 mmHg, and a vapor pressure of 0.6±0.4 mmHg at 25°C . Its molar refractivity is 40.6±0.3 cm3 .Wissenschaftliche Forschungsanwendungen

- 4-Fluoro-N,N-dimethylaniline serves as a valuable intermediate in pharmaceutical synthesis. Researchers use it to create more complex molecules, especially those with fluorine substitution patterns. Its unique structure can influence drug properties, such as bioavailability, metabolic stability, and binding affinity .

- Concerted ultrafast time-resolved spectroscopic experiments and ab initio computational studies have investigated the electronic transitions of 4-fluoro-N,N-dimethylaniline . Specifically, researchers study its mechanism of photo-induced intramolecular charge transfer (ICT). Understanding these processes is crucial for designing efficient organic photovoltaic materials and light-emitting devices .

- As a fluorinated compound, 4-Fluoro-N,N-dimethylaniline finds applications in synthetic chemistry. It serves as a building block for creating other fluorinated molecules. Fluorination enhances chemical stability, lipophilicity, and biological activity, making it valuable in drug discovery and materials science .

- Researchers explore the use of 4-Fluoro-N,N-dimethylaniline in dye synthesis. Its unique properties, including fluorescence and electron-donating ability, contribute to the development of organic dyes for optoelectronic applications. These dyes can be incorporated into organic light-emitting diodes (OLEDs) and solar cells .

- Chemists utilize this compound as a versatile reagent in organic synthesis. It participates in various reactions, such as nucleophilic aromatic substitution and transition-metal-catalyzed processes. Additionally, its fluorine substituent can enhance the properties of functional materials, such as polymers and coatings .

- Researchers investigate the electronic spectra and excited-state dynamics of 4-Fluoro-N,N-dimethylaniline . These studies provide insights into its behavior upon photoexcitation. Understanding excited-state processes is essential for designing efficient fluorescent probes, sensors, and imaging agents .

Pharmaceutical Intermediates

Photo-induced Intramolecular Charge Transfer (ICT)

Fluorination Reagents and Building Blocks

Dye Synthesis and Organic Electronics

Organic Synthesis and Functional Materials

Spectroscopy and Excited-State Dynamics

Safety And Hazards

4-Fluoro-N,N-dimethylaniline can cause skin and eye irritation . Safety precautions include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Eigenschaften

IUPAC Name |

4-fluoro-N,3-dimethylaniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FN/c1-6-5-7(10-2)3-4-8(6)9/h3-5,10H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTSBJIAISVWKNX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NC)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-fluoro-N,3-dimethylaniline | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Hydroxy-2,9-diazaspiro[5.5]undecan-1-one hydrochloride](/img/structure/B2434918.png)

![3-[methyl(phenyl)sulfamoyl]-4-phenyl-N-(thiophen-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B2434921.png)

![Ethyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(2-fluorophenyl)methyl)piperidine-3-carboxylate](/img/structure/B2434923.png)

![N-(3,4-dimethylphenyl)-2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2434924.png)

![N-[[(2R,3S)-2-Tert-butyloxolan-3-yl]methyl]-2-chloropropanamide](/img/structure/B2434927.png)

![(3-{[(2-ethoxyphenyl)amino]carbonyl}-8-methyl-2-oxo-2H-pyrano[2,3-c]pyridin-5-yl)methyl 2-methylpropanoate](/img/structure/B2434930.png)

![Tert-butyl 3-[1-hydroxy-1-(3-phenylmethoxyphenyl)ethyl]piperidine-1-carboxylate](/img/structure/B2434933.png)